Meta vs. Para Methylbenzyl: Steric and Lipophilicity Comparison
The meta-methylbenzyl substitution (target compound) produces a computed logP (XLogP3) of 0.3, identical to the para-methyl regioisomer CID 137702085 within the resolution of the XLogP3 algorithm; however, the topological polar surface area (TPSA) measured at 49.3 Ų is contributed identically by both isomers since TPSA is insensitive to aryl substitution position [1]. The key differentiation resides in the steric parameter: the meta-methyl group projects a steric bulk (Taft Es ≈ -1.24) in a position that, when modeled in the context of the pyrrolidine scaffold, yields a distinct conformational ensemble compared to para-substituted analogs, where the methyl group extends away from the molecular centroid and minimally perturbs the rotational profile of the benzyl-pyrrolidine C–C bond [2]. This difference is evidenced by the distinct InChIKey strings: ITGYOXCLPRXHEN (meta) versus GHTGTSYWERTCEK (para), confirming non-identical connectivity matrices.
| Evidence Dimension | Steric profile of aryl substitution (Taft Es / conformational ensemble) |
|---|---|
| Target Compound Data | Meta-methyl: Taft Es ≈ -1.24 (steric parameter for CH₃ at meta position); InChIKey ITGYOXCLPRXHEN-UHFFFAOYSA-N |
| Comparator Or Baseline | Para-methyl analog (CID 137702085): Taft Es ≈ -1.24 for CH₃ at para position but with different vector; InChIKey GHTGTSYWERTCEK-UHFFFAOYSA-N. Ortho-methyl analog: distinct steric clash profile adjacent to methylene linker. |
| Quantified Difference | InChIKey mismatch confirms non-identical constitution. XLogP3 identical (0.3). TPSA identical (49.3 Ų). Steric vector angle differs by approximately 60° (meta vs. para) relative to the C4–benzyl bond axis. |
| Conditions | Computed properties from PubChem (XLogP3 algorithm), steric parameters from Taft scale (class-level). |
Why This Matters
In receptor binding or enzyme inhibition, the angular presentation of a methyl group can differentiate between active and inactive stereochemical series when the binding pocket has a directional steric constraint; using the wrong regioisomer yields false-negative SAR results.
- [1] PubChem CID 137702087 (meta-methyl isomer) and CID 137702085 (para-methyl isomer), National Center for Biotechnology Information, 2025. View Source
- [2] Taft RW. Separation of polar, steric, and resonance effects in reactivity. In: Newman MS, editor. Steric Effects in Organic Chemistry, Wiley, 1956, pp. 556–675. View Source
